1-phenyl-3-(2,3,4-trimethoxybenzyl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
1-PHENYL-3-[(2,3,4-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that features a phenyl group and a trimethoxyphenyl group attached to a dihydroindolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-PHENYL-3-[(2,3,4-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2,3,4-trimethoxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then cyclized under acidic conditions to yield the dihydroindolone structure. The reaction conditions often involve the use of solvents like ethanol or acetic acid and require careful temperature control to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-PHENYL-3-[(2,3,4-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenyl or trimethoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives and oxidized forms, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
1-PHENYL-3-[(2,3,4-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-PHENYL-3-[(2,3,4-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. It can inhibit enzymes like tubulin and heat shock protein 90 (Hsp90), leading to disrupted cellular processes and apoptosis in cancer cells. The compound’s trimethoxyphenyl group plays a crucial role in binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for treating genital warts and has a similar trimethoxyphenyl group.
Combretastatin: A potent microtubule-targeting agent with structural similarities.
Uniqueness
1-PHENYL-3-[(2,3,4-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C24H23NO4 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
1-phenyl-3-[(2,3,4-trimethoxyphenyl)methyl]-3H-indol-2-one |
InChI |
InChI=1S/C24H23NO4/c1-27-21-14-13-16(22(28-2)23(21)29-3)15-19-18-11-7-8-12-20(18)25(24(19)26)17-9-5-4-6-10-17/h4-14,19H,15H2,1-3H3 |
InChI Key |
ZPXOUOFQHIZTAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CC2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)OC)OC |
Origin of Product |
United States |
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